Lacosamide (racemate)
Overview
Description
An acetamide derivative that acts as a blocker of VOLTAGE-GATED SODIUM CHANNELS. It is used as an anticonvulsant, for adjunctive or monotherapy, in the treatment of PARTIAL SEIZURES.
Scientific Research Applications
Mechanism of Action and Efficacy
- Lacosamide has been studied for its selective enhancement of slow inactivation of voltage-gated sodium channels, which is a novel mechanism among antiepileptic drugs. This property has been linked to its effectiveness in treating partial-onset seizures in both animal models and clinical trials (Beydoun et al., 2009).
Interaction with Sodium Channels
- Lacosamide's effect on NaV1.7 channels, which are significant in pain treatment, has been explored. It requires an intact local anesthetic binding site to inhibit these channels, indicating a unique interaction mechanism different from typical anticonvulsants and local anesthetics (Labau et al., 2021).
Neuroprotective Effects
- Research indicates that lacosamide pretreatment can have neuroprotective effects against transient cerebral ischemia. This is potentially due to its ability to increase expressions of catalase and glutathione peroxidase, crucial antioxidant enzymes, in the brain (Choi et al., 2016).
Pharmacokinetic Interactions
- Studies have shown that lacosamide does not exhibit significant pharmacokinetic interactions with other drugs like carbamazepine, which is crucial for its use in combination therapy for epilepsy (Cawello et al., 2010).
Efficacy in Different Seizure Types
- Clinical trials have evaluated the efficacy and safety of lacosamide in various types of seizures, consistently demonstrating its ability to reduce seizure frequency and improve patient outcomes (Chung et al., 2010).
Potential in Treating Neuropathic Pain
- Lacosamide has been investigated for its analgesic properties, especially in the context of neuropathic pain, showing efficacy in animal models and clinical trials (Biton, 2008).
Role in Treating Inflammatory Pain
- The antinociceptive properties of lacosamide have also been studied in animal models for inflammatory pain, suggesting its broader potential in pain management (Stöhr et al., 2006).
Possible Application in Memory Disorders
- Lacosamide has been explored for potential use in treating memory disorders like Alzheimer's disease, given its HDAC inhibitory action and observed memory improvement effects in animal studies (Bang et al., 2015).
Mechanism of Action
Target of Action
Lacosamide, a third-generation antiepileptic drug, primarily targets the voltage-gated sodium channels in neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
Unlike traditional sodium channel blockers that affect fast inactivation, lacosamide selectively enhances sodium channel slow inactivation . This interaction with sodium channels is stereoselective, meaning it depends on the spatial arrangement of the atoms in the lacosamide molecule . By enhancing slow inactivation, lacosamide stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .
Biochemical Pathways
The enhancement of slow inactivation of sodium channels by lacosamide results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This mechanism of action leads to a reduction in the paroxysmal depolarizing shifts associated with epileptic activity .
Pharmacokinetics
Lacosamide exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . The oral bioavailability of lacosamide is high (100%) for a dose up to 800 mg, and this bioavailability is irrespective of food intake . Lacosamide is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged lacosamide in urine . The elimination half-life of lacosamide is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The primary result of lacosamide’s action is the reduction of seizure frequency in patients with partial-onset seizures and primary generalized tonic-clonic seizures . This is achieved through the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing .
Action Environment
The action of lacosamide is influenced by several environmental factors. For instance, its metabolism can be affected by the function of the liver, where it is metabolized . Additionally, its excretion can be influenced by the function of the kidneys . Therefore, care should be taken when using lacosamide in patients with renal or hepatic impairment .
Biochemical Analysis
Biochemical Properties
Lacosamide (racemate) interacts with voltage-gated sodium channels, selectively enhancing their slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .
Cellular Effects
Lacosamide (racemate) has been shown to stabilize hyperexcitable neuronal membranes, inhibiting neuronal firing . This effect can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Lacosamide (racemate) involves its selective enhancement of sodium channel slow inactivation . This action stabilizes hyperexcitable neuronal membranes and inhibits neuronal firing, reducing long-term channel availability without affecting physiological function .
Temporal Effects in Laboratory Settings
Lacosamide (racemate) is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects . This difference does not impact the dose regimen .
Dosage Effects in Animal Models
In animal models, Lacosamide (racemate) has shown to have anticonvulsant effects . The effects of the product can vary with different dosages
Metabolic Pathways
Lacosamide (racemate) is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . The formation of O-desmethyl lacosamide is due to CYP2C19 .
Transport and Distribution
Lacosamide (racemate) is distributed within the body with a volume of distribution of 0.6–0.7 L/kg . It has low protein binding of less than 15% , suggesting that it may be freely distributed within cells and tissues.
Properties
IUPAC Name |
2-acetamido-N-benzyl-3-methoxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861451 | |
Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-26-2 | |
Record name | 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175481-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(acetylamino)-N-benzyl-3-methoxypropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.